2,5-DICHLORO-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE
Overview
Description
2,5-DICHLORO-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core with two chlorine atoms at the 2 and 5 positions and a pyrazole ring attached via a methyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Chlorination: The benzenesulfonamide core is chlorinated at the 2 and 5 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated benzenesulfonamide is then coupled with the pyrazole derivative using a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents like ethanol or DMF.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the sulfonamide.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
2,5-DICHLORO-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Research: Used as a probe to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The pyrazole ring may also interact with other biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
2,5-DICHLORO-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to the presence of both the dichlorobenzene and pyrazole moieties, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
2,5-dichloro-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2S/c1-16-9(4-5-14-16)7-15-19(17,18)11-6-8(12)2-3-10(11)13/h2-6,15H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVALCVUNXVNKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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